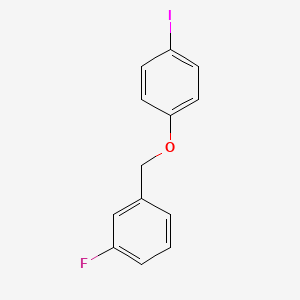

1-Fluoro-3-((4-iodophenoxy)methyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-3-[(4-iodophenoxy)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FIO/c14-11-3-1-2-10(8-11)9-16-13-6-4-12(15)5-7-13/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODRZCUCRDMZDRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90625948 | |

| Record name | 1-Fluoro-3-[(4-iodophenoxy)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

649740-30-7 | |

| Record name | 1-Fluoro-3-[(4-iodophenoxy)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Fluoro-3-((4-iodophenoxy)methyl)benzene

This guide provides a comprehensive technical overview of a robust synthetic pathway for 1-fluoro-3-((4-iodophenoxy)methyl)benzene, a diaryl ether of significant interest in medicinal chemistry and materials science. The structural motifs present—a fluorinated benzene ring and an iodinated phenol moiety—are crucial pharmacophores that can enhance metabolic stability, binding affinity, and provide a handle for further chemical modification.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed mechanistic insights, step-by-step experimental protocols, and critical analysis of the synthetic strategy.

Strategic Approach: Retrosynthetic Analysis

The most logical and industrially scalable approach to constructing the target diaryl ether is through a Williamson ether synthesis. This strategy involves disconnecting the central ether C-O bond, identifying a suitable phenol and an activated benzyl halide as the key precursors.

The retrosynthetic analysis is as follows:

Caption: Retrosynthetic disconnection of the target molecule.

This disconnection leads to two readily accessible starting materials: 4-iodophenol and 1-(bromomethyl)-3-fluorobenzene (3-fluorobenzyl bromide). The following sections detail the synthesis of these precursors and their subsequent coupling to yield the final product.

Synthesis of Key Precursors

Preparation of 4-Iodophenol

4-Iodophenol is a versatile intermediate used in the synthesis of various complex molecules and pharmaceutical compounds.[3] A reliable and well-established method for its synthesis is the diazotization of 4-aminophenol, followed by a Sandmeyer-type reaction with an iodide salt.[4][5]

Mechanism: The primary amine of 4-aminophenol reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This intermediate is then treated with potassium iodide, where the iodide ion displaces the dinitrogen gas to form the C-I bond.

Experimental Protocol: Diazotization of 4-Aminophenol [5]

-

Diazonium Salt Formation:

-

To a reaction vessel equipped with a mechanical stirrer and thermometer, add 1.5 mol of 4-aminophenol to a solution of 80-100 mL of sulfuric acid in water, pre-cooled to 2-6 °C. Stir until dissolved.

-

Slowly add a solution of 1.5 mol of sodium nitrite in 200 mL of water dropwise, maintaining the temperature below 10 °C. The completion of diazotization can be monitored using potassium iodide-starch paper.

-

-

Iodination:

-

In a separate vessel, dissolve 1.5-2.0 mol of potassium iodide (KI) in 300 mL of water and cool to 3-8 °C.

-

Slowly add the previously prepared diazonium salt solution to the KI solution with vigorous stirring. Nitrogen gas evolution will be observed.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to 85-90 °C until nitrogen evolution ceases. An oily layer of product should form.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract the product with an organic solvent such as diethyl ether (2 x 200 mL).

-

Combine the organic layers and wash sequentially with a saturated sodium thiosulfate solution (to remove excess iodine), water, and brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol or hexanes) to yield pure 4-iodophenol.

-

Preparation of 1-(Bromomethyl)-3-fluorobenzene

The synthesis of 3-fluorobenzyl bromide is most efficiently achieved via the radical bromination of 3-fluorotoluene at the benzylic position.[6] This reaction is selective for the benzylic carbon due to the resonance stabilization of the resulting benzyl radical.

Mechanism: The reaction proceeds via a radical chain mechanism initiated by the thermal decomposition of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. The initiator generates radicals that abstract a hydrogen atom from the methyl group of 3-fluorotoluene, forming a stable benzyl radical. This radical then reacts with a brominating agent, typically N-bromosuccinimide (NBS), to form the product and a succinimidyl radical, which propagates the chain.

Experimental Protocol: Radical Bromination of 3-Fluorotoluene [6]

-

Reaction Setup:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-fluorotoluene (1.0 eq), N-bromosuccinimide (NBS, 1.1 eq), and a catalytic amount of benzoyl peroxide or AIBN (0.02 eq).

-

Add a suitable solvent, such as carbon tetrachloride (CCl₄) or cyclohexane.

-

-

Reaction Execution:

-

Heat the mixture to reflux (approx. 77 °C for CCl₄) using a heating mantle. The reaction can be initiated by shining a bright lamp on the flask.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-3 hours. The completion is also indicated by the succinimide byproduct floating at the top of the solvent.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and filter to remove the succinimide.

-

Wash the filtrate with a dilute aqueous sodium carbonate solution, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

-

The crude 1-(bromomethyl)-3-fluorobenzene, a lachrymator, should be handled in a fume hood. It can be purified by vacuum distillation if necessary.

-

Core Synthesis: Williamson Etherification

With both precursors in hand, the final step is the formation of the ether linkage. The Williamson ether synthesis is a classic, reliable SN2 reaction perfect for this transformation.[7]

Mechanistic Rationale

The reaction begins with the deprotonation of the weakly acidic hydroxyl group of 4-iodophenol by a base (e.g., potassium carbonate) to form the more nucleophilic 4-iodophenoxide anion. This anion then acts as a nucleophile, attacking the electrophilic benzylic carbon of 1-(bromomethyl)-3-fluorobenzene. The bromide ion is displaced as the leaving group, forming the desired ether product.

Caption: Mechanism of the Williamson ether synthesis.

Quantitative Data and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Equivalents | Role |

| 4-Iodophenol | 220.01 | 1.0 | Nucleophile |

| 1-(Bromomethyl)-3-fluorobenzene | 189.02 | 1.1 | Electrophile |

| Potassium Carbonate (K₂CO₃) | 138.21 | 1.5 - 2.0 | Base |

| Acetone or DMF | - | - | Solvent |

Detailed Experimental Protocol

-

Reaction Setup:

-

In a round-bottom flask, dissolve 4-iodophenol (1.0 eq) in acetone or dimethylformamide (DMF).

-

Add anhydrous potassium carbonate (1.5 eq) to the solution and stir the suspension for 15-20 minutes at room temperature.

-

-

Addition of Electrophile:

-

Add 1-(bromomethyl)-3-fluorobenzene (1.1 eq) dropwise to the reaction mixture.

-

Heat the mixture to reflux (56 °C for acetone) and maintain for 4-6 hours.

-

-

Reaction Monitoring:

-

Track the disappearance of the starting materials using Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Dissolve the resulting residue in ethyl acetate and wash with 1M NaOH solution (to remove any unreacted phenol), followed by water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

-

Purify the final compound using flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain pure this compound.

-

Overall Synthesis and Purification Workflow

Caption: Overall workflow from precursors to final product.

Safety and Handling

-

1-(Bromomethyl)-3-fluorobenzene: This compound is a lachrymator and is corrosive. It should be handled with extreme care in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8]

-

4-Iodophenol: Can cause skin and eye irritation. Handle with standard laboratory PPE.

-

Solvents: Organic solvents such as acetone, DMF, and carbon tetrachloride are flammable and/or toxic. Avoid inhalation and skin contact.

Conclusion

The synthesis of this compound is reliably achieved through a three-step sequence culminating in a Williamson ether synthesis. This guide provides a validated and logical pathway, from the strategic retrosynthetic analysis to detailed, actionable protocols for the synthesis of the necessary precursors and the final coupling reaction. By understanding the underlying mechanisms and adhering to the described experimental procedures, researchers can efficiently produce this valuable compound for applications in drug discovery and advanced materials development.

References

-

Wikipedia. 4-Iodophenol. Available at: [Link]

- Google Patents.CN105503537A - Synthetic method of 4-iodophenol as 4-iodophenoxyacetic acid drug intermediate.

-

Pharmaffiliates. 4-Iodophenol: Properties, Applications, and Synthesis of a Key Organic Intermediate. Available at: [Link]

-

YouTube. Williamson Ether Synthesis. Todd Bronson. Available at: [Link]

-

Chemsrc. 1-(Bromomethyl)-3-fluorobenzene. Product Page. Available at: [Link]

-

NIST WebBook. Benzene, 1-fluoro-3-methyl-. Available at: [Link]

-

ResearchGate. Significance of Fluorine in Medicinal Chemistry: A Review. Available at: [Link]

-

PubMed Central (PMC). Contribution of Organofluorine Compounds to Pharmaceuticals. Available at: [Link]

-

PubChem. 4-Fluorobenzyl bromide. Available at: [Link]

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. 4-Iodophenol - Wikipedia [en.wikipedia.org]

- 5. CN105503537A - Synthetic method of 4-iodophenol as 4-iodophenoxyacetic acid drug intermediate - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. youtube.com [youtube.com]

- 8. 4-Fluorobenzyl bromide | C7H6BrF | CID 68021 - PubChem [pubchem.ncbi.nlm.nih.gov]

physicochemical properties of 1-Fluoro-3-((4-iodophenoxy)methyl)benzene

An In-Depth Technical Guide to the Physicochemical Properties of 1-Fluoro-3-((4-iodophenoxy)methyl)benzene

Introduction: Unveiling a Novel Scaffold for Drug Discovery

In the landscape of modern medicinal chemistry, the assembly of molecular scaffolds that combine specific, well-understood pharmacophoric elements is a cornerstone of rational drug design. The molecule this compound, CAS No. 649740-30-7[1], represents such a compound of interest. It merges three key structural motifs: a fluorinated benzene ring, an iodinated phenyl group, and a flexible benzyl ether linkage.

The presence of fluorine is a widely used strategy in medicinal chemistry to modulate metabolic stability, pKa, and binding affinity.[2] The iodine atom, a large and lipophilic halogen, can participate in halogen bonding and serves as a versatile handle for further synthetic elaboration, for instance, in cross-coupling reactions. The diphenyl ether core is found in numerous bioactive compounds, providing a balance of rigidity and conformational flexibility.[3]

As a novel research chemical, a comprehensive, publicly available datasheet on the is not yet established. This guide, therefore, serves a dual purpose: first, to provide scientifically grounded estimations of its core properties based on an analysis of its constituent parts, and second, to present a robust, field-proven framework of experimental protocols for its complete and accurate characterization. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of how to approach the physicochemical profiling of a new chemical entity.

Chemical Identity and Structural Architecture

A precise understanding of a molecule's structure is the foundation of all further physicochemical analysis.

-

Molecular Formula: C₁₃H₁₀FIO

-

Molecular Weight: 344.12 g/mol

-

CAS Number: 649740-30-7[1]

-

IUPAC Name: this compound

The molecule's architecture is defined by a central benzylic ether oxygen linking a 3-fluorobenzyl group to a 4-iodophenoxy group. This structure dictates its physical and chemical behavior.

Caption: Molecular structure of this compound.

Estimated Physicochemical Properties

In the absence of direct experimental data, we can estimate the key physicochemical parameters. These estimations are critical for planning synthetic workups, purification strategies, and designing initial biological assays.

| Property | Estimated Value | Rationale & Context |

| Physical State | Low-melting solid or high-boiling viscous liquid | The high molecular weight (344.12 g/mol ) and large, rigid aromatic structures suggest it will not be a volatile liquid at room temperature. Diphenyl ether itself has a melting point of 25-26 °C. Substitution is expected to increase this. |

| Melting Point | 30 - 60 °C | This is a broad estimation. The asymmetry of the substitution pattern (meta-fluoro and para-iodo) may disrupt crystal packing compared to more symmetrical analogs, leading to a lower melting point than might otherwise be expected for its size. |

| Boiling Point | > 300 °C (at atm. pressure) | Diphenyl ether boils at 258 °C. The addition of heavy atoms (F, I) and an extra methylene group will significantly increase the boiling point. It is likely to decompose before boiling at atmospheric pressure, necessitating vacuum distillation for purification. |

| Aqueous Solubility | Very Low (< 10 µg/mL) | The molecule is dominated by two large, hydrophobic halogenated aromatic rings. Both polybrominated diphenyl ethers and fluorinated benzenes exhibit extremely low water solubility.[4][5] Poor solubility is a critical parameter to address in formulation.[6] |

| logP (Lipophilicity) | 4.5 - 5.5 | The calculated XLogP3 for the simpler fragment 1-fluoro-4-iodobenzene is 3.4.[7] The addition of the fluorobenzyl ether moiety will substantially increase lipophilicity. A high logP value is a key characteristic of this molecule, impacting its ADME properties. |

| pKa | Non-ionizable (pH 2-12) | The molecule lacks acidic protons (like phenols or carboxylic acids) or basic sites (like amines) that are readily ionizable in the typical physiological pH range. Therefore, its solubility and partitioning are expected to be pH-independent. |

Experimental Characterization Protocols

To move from estimation to definitive data, a series of standardized experimental procedures must be employed. As a Senior Application Scientist, my emphasis is on robust, reproducible methods that provide self-validating results.

Melting Point Determination (Thiele Tube or Digital Apparatus)

The melting point provides a quick, reliable indication of purity. A sharp melting range (typically < 1°C) is characteristic of a pure compound, while impurities lead to a depressed and broadened melting range.

Methodology (Digital Mel-Temp Apparatus):

-

Sample Preparation: Finely crush a small amount of the solid compound. Jab the open end of a glass capillary tube into the powder to load a 2-3 mm high sample.

-

Packing: Tap the sealed end of the capillary on a hard surface, or drop it down a long glass tube, to tightly pack the sample at the bottom.

-

Initial Determination: Place the capillary in the heating block. Heat rapidly (10-20 °C/min) to find an approximate melting range. Allow the apparatus to cool.[8]

-

Accurate Determination: Using a fresh sample, heat rapidly to ~20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C/min.[8]

-

Data Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting range is T₁ - T₂.

Boiling Point Determination (Micro-method under Reduced Pressure)

Given the high estimated boiling point and the likelihood of decomposition, determination must be performed under vacuum. A micro-method is ideal for conserving valuable research material.

Methodology:

-

Apparatus Setup: Place 0.5-1 mL of the liquid sample into a small test tube. Add a short piece of capillary tubing (sealed at one end) with the open end down into the liquid.

-

Assembly: Attach the test tube to a thermometer and place the assembly into a heating bath (e.g., a Thiele tube or a metal heating block).[9] Connect the apparatus to a vacuum line with a manometer.

-

Heating: Begin heating the bath slowly while stirring. A stream of bubbles will emerge from the inverted capillary as trapped air expands.

-

Equilibration: Continue heating until a rapid, continuous stream of bubbles emerges. This indicates the sample's vapor pressure is overcoming the applied pressure.

-

Measurement: Turn off the heat and allow the apparatus to cool slowly. The boiling point at that pressure is the temperature at which the bubbling stops and the liquid is just drawn back into the capillary tube.[9][10]

-

Correction: Record the temperature and the pressure. Use a nomograph or established formulas to correct the boiling point to standard pressure if required.

Aqueous Solubility Determination (Thermodynamic Shake-Flask Method)

For drug development, thermodynamic solubility is the gold-standard measurement, representing the true equilibrium solubility of the most stable crystal form.[11]

Caption: Workflow for Thermodynamic Solubility Determination.

Methodology:

-

Preparation: Add an excess amount of the solid compound to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The presence of undissolved solid is essential.

-

Equilibration: Seal the vial and agitate it at a constant, controlled temperature (e.g., 25 °C or 37 °C) for an extended period (24-72 hours) to ensure equilibrium is reached.[11]

-

Phase Separation: Allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and filter it through a low-binding 0.22 µm filter (e.g., PVDF) to remove all undissolved particles.

-

Quantification: Prepare a standard calibration curve of the compound in a suitable organic solvent (e.g., acetonitrile or DMSO). Analyze the filtered aqueous sample by a validated HPLC-UV or LC-MS method and determine the concentration by comparing its response to the standard curve.[11][12]

Lipophilicity (logP) Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is the primary measure of a compound's lipophilicity. The shake-flask method is the traditional and most accurate approach.[11]

Methodology:

-

Phase Preparation: Prepare a mixture of n-octanol and water (or pH 7.4 buffer for LogD) and shake vigorously for 24 hours to ensure mutual saturation of the phases. Separate the layers.

-

Partitioning: Dissolve a small, precisely known amount of the compound in the n-octanol phase. Add a known volume of the aqueous phase.

-

Equilibration: Shake the biphasic mixture gently for several hours to allow the compound to partition between the two layers until equilibrium is reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.

-

Quantification: Carefully sample each layer. Determine the concentration of the compound in both the n-octanol and aqueous phases using HPLC-UV or another suitable analytical technique.

-

Calculation: Calculate P = [Concentration in Octanol] / [Concentration in Water]. The final value is expressed as logP.

Expected Spectroscopic Profile

Spectroscopic analysis provides unambiguous confirmation of the molecular structure. Based on known spectral data of its constituent parts, we can predict the key features for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum will be complex but highly informative, with distinct regions for the aromatic and benzylic protons.

-

Benzylic Protons (-CH₂-): A sharp singlet is expected around δ 5.0-5.2 ppm . In the related compound 1-(benzyloxy)-4-iodobenzene, these protons appear at δ 5.04 ppm.[13] This signal is a key diagnostic for the benzylic ether linkage.

-

3-Fluorobenzyl Ring Protons: This will present as a complex multiplet system between δ 6.9-7.4 ppm . The proton ortho to the fluorine will show coupling to ¹⁹F. For reference, the aromatic protons of 3-fluorobenzyl alcohol appear between δ 6.9 and 7.3 ppm.[14]

-

4-Iodophenoxy Ring Protons: This will appear as two distinct doublets (an AA'BB' system) due to the para-substitution.

-

The two protons ortho to the ether oxygen (H_ortho) are expected around δ 6.7-6.9 ppm . In 2-(4-iodophenoxy)ethanol, these protons are at δ 6.68 ppm.[13]

-

The two protons ortho to the iodine atom (H_meta) will be further downfield, likely around δ 7.5-7.7 ppm , due to the deshielding effect of iodine. These protons are seen at δ 7.5-7.6 ppm in 1-(benzyloxy)-4-iodobenzene.[13]

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will confirm the carbon backbone and the positions of the substituents.

-

Benzylic Carbon (-CH₂-): Expected around δ 70-72 ppm . In 1-(benzyloxy)-4-iodobenzene, this carbon is at δ 70.1 ppm.[13]

-

Carbons of the 4-Iodophenoxy Ring:

-

Carbons of the 3-Fluorobenzyl Ring: These signals will be more complex due to C-F coupling. The carbon directly attached to fluorine (C-F) will show a large one-bond coupling constant (¹JCF ≈ 240-250 Hz) and is expected around δ 161-163 ppm . Other carbons in the ring will show smaller 2-bond and 3-bond C-F couplings.

Infrared (IR) Spectroscopy

The IR spectrum is most useful for identifying the key functional groups present.

-

C-O Stretching (Ether): This is the most diagnostic feature. As a phenyl alkyl ether, two strong, characteristic absorption bands are expected: one around 1220-1260 cm⁻¹ (asymmetric C-O-C stretch) and another around 1020-1070 cm⁻¹ (symmetric C-O-C stretch).[15]

-

Aromatic C=C Stretching: Multiple sharp peaks in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H Stretching: Signals appearing just above 3000 cm⁻¹ .

-

Aliphatic C-H Stretching: Signals from the -CH₂- group appearing just below 3000 cm⁻¹ .

-

C-F Stretching: A strong band in the 1100-1300 cm⁻¹ region, which may overlap with the C-O stretches.

-

C-I Stretching: A weak band in the far IR region, typically below 600 cm⁻¹ .

Conclusion

This compound is a molecule of significant interest for chemical and pharmaceutical research, yet its physicochemical properties remain to be fully characterized. This guide provides a comprehensive framework for understanding and determining these vital parameters. By leveraging estimations based on structural analogy and employing the robust experimental protocols detailed herein, researchers can confidently generate the high-quality data needed to advance their discovery and development programs. The provided methodologies for determining melting point, boiling point, solubility, and lipophilicity, alongside the predicted spectroscopic fingerprints, constitute a complete roadmap for the full physicochemical elucidation of this and other novel chemical entities.

References

-

University of Toronto. (n.d.). Melting point determination. Retrieved January 18, 2026, from [Link]

-

Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved January 18, 2026, from [Link]

-

Unknown. (n.d.). Experiment name / Determination of Boiling point Purpose. Retrieved January 18, 2026, from [Link]

- Popovska, A. S., & Dimitrovska, A. (2014). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian pharmaceutical bulletin, 60(1), 9-20.

- van der Heide, E., & Ràfols, C. (2017). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. Elsevier Reference Module in Chemistry, Molecular Sciences and Chemical Engineering.

- Shiraishi, F., Okumura, T., & Nishikawa, J. (2007). Physicochemical properties of selected polybrominated diphenyl ethers and extension of the UNIFAC model to brominated aromatic compounds.

-

LibreTexts Chemistry. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved January 18, 2026, from [Link]

-

University of Missouri-St. Louis. (n.d.). Experiment 1 - Melting Points. Retrieved January 18, 2026, from [Link]

-

Unknown. (2021). experiment (1) determination of melting points. Retrieved January 18, 2026, from [Link]

-

Wikipedia. (n.d.). Diphenyl ether. Retrieved January 18, 2026, from [Link]

-

ACD/Labs. (n.d.). An Introduction to the Acid Dissociation Constant (pKa). Retrieved January 18, 2026, from [Link]

- Wan, H., & Thompson, R. A. (2005). Methods for pKa Determination. Drug Discovery Today: Technologies, 2(2), 171-178.

-

OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. Retrieved January 18, 2026, from [Link]

- Ma, R., Huang, C.-B., Liu, A.-H., Li, X.-D., & He, L.-N. (n.d.). Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. The Royal Society of Chemistry.

- Ray, A., et al. (2022). Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging. Analytical Chemistry, 94(22), 7894–7901.

-

Chegg. (2020). Solved IR spectrum for Benzyl methyl ether: list the five. Retrieved January 18, 2026, from [Link]

-

University of Calgary. (n.d.). BOILING POINT DETERMINATION. Retrieved January 18, 2026, from [Link]

-

PubChem. (n.d.). 1-Fluoro-4-[(4-iodophenyl)thio]benzene. Retrieved January 18, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via. Retrieved January 18, 2026, from [Link]

-

Al-Rasheed University College. (n.d.). Organic Chemistry LABORATORY. Retrieved January 18, 2026, from [Link]

-

NIST. (n.d.). Benzyl isopentyl ether. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (2002). Determination of Boiling Points of Pure Organic Liquids. A Micromethod for use With Reduced Pressures. Retrieved January 18, 2026, from [Link]

-

University of Milan. (2021). Nature-Inspired Biphenyls and Diphenyl Ethers: Design, Synthesis, and Biological Evaluation. Retrieved January 18, 2026, from [Link]

- Singh, G., et al. (2014). Significance of Fluorine in Medicinal Chemistry: A Review. International Journal of Pharmaceutical Sciences and Research, 5(8), 3126-3137.

-

PubChem. (n.d.). 1-(4-Fluorophenoxy)-3-methylbenzene. Retrieved January 18, 2026, from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted). Retrieved January 18, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1-fluoro-4-methyl- (CAS 352-32-9). Retrieved January 18, 2026, from [Link]

-

PubChem. (n.d.). 1-Fluoro-2-iodobenzene. Retrieved January 18, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-Fluoro-3-(trifluoro-methyl)benzene (CAS 401-80-9). Retrieved January 18, 2026, from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved January 18, 2026, from [Link]

-

Compound Interest. (n.d.). A guide to 13C NMR chemical shift values. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (n.d.). Log P values of fluorinated benzene derivatives. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (2016). Solubility of 1-Fluoro-4-(methylsulfonyl)benzene in Five Pure Organic Solvents at Temperatures from (288.40 to 331.50) K. Retrieved January 18, 2026, from [Link]

-

NIST. (n.d.). 1-Fluoro-3-(trifluoro-methyl)benzene. Retrieved January 18, 2026, from [Link]

Sources

- 1. Benzyl methyl ether(538-86-3) IR Spectrum [chemicalbook.com]

- 2. 1-Fluoro-3-iodobenzene | C6H4FI | CID 70725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pennwest.edu [pennwest.edu]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. echemi.com [echemi.com]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 11. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 12. Aqueous Solubility Assay - Enamine [enamine.net]

- 13. rsc.org [rsc.org]

- 14. 3-Fluorobenzyl alcohol(456-47-3) 1H NMR spectrum [chemicalbook.com]

- 15. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

An In-Depth Technical Guide to 1-Fluoro-3-((4-iodophenoxy)methyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical compound 1-Fluoro-3-((4-iodophenoxy)methyl)benzene, a molecule of interest in synthetic and medicinal chemistry. Drawing from available chemical data, this document details its identifiers, physicochemical properties, a plausible synthetic pathway, and contextual applications within the broader field of fluorinated aromatic compounds in drug discovery.

Core Chemical Identifiers

A precise understanding of a chemical entity begins with its fundamental identifiers. These designations are critical for accurate documentation, database searches, and regulatory compliance.

| Identifier | Value | Source |

| CAS Number | 649740-30-7 | Matrix Scientific |

| Molecular Formula | C₁₃H₁₀FIO | Matrix Scientific |

| Molecular Weight | 328.13 g/mol | Matrix Scientific |

| MDL Number | MFCD18262518 | Matrix Scientific |

Structural Representation and Chemical Nomenclature

The structural formula of this compound is foundational to understanding its reactivity and interactions.

Caption: 2D structure of this compound.

Physicochemical Properties and Safety Data

Detailed experimental data on the physicochemical properties of this specific compound are limited. However, based on its structure and data for related compounds, certain characteristics can be inferred.

Known and Inferred Properties:

| Property | Value/Information | Source/Rationale |

| Physical State | Likely a solid or high-boiling liquid at room temperature. | Inferred from similar aromatic ethers. |

| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, dichloromethane) and poorly soluble in water. | Based on the nonpolar nature of the aromatic rings. |

| Hazard Information | Irritant. May cause an allergic skin reaction. Causes serious eye irritation. | Matrix Scientific |

Safety and Handling Precautions:

Due to its classification as an irritant, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.

Synthesis Pathway: A Plausible Approach

A plausible synthetic route to this compound can be conceptualized as a Williamson ether synthesis. This well-established reaction provides a reliable method for forming the key ether linkage in the target molecule.

Caption: Proposed Williamson ether synthesis for the target compound.

Experimental Protocol:

-

Reactant Preparation: To a solution of 4-iodophenol in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF), add a slight molar excess of a base (e.g., potassium carbonate or sodium hydride).

-

Reaction Initiation: Stir the mixture at room temperature for a short period to facilitate the formation of the phenoxide salt.

-

Addition of Alkyl Halide: Add 3-fluorobenzyl bromide to the reaction mixture.

-

Reaction Progression: Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired this compound.

Contextual Applications in Research and Drug Development

While specific applications for this compound are not yet widely documented, its structural motifs suggest its potential as a valuable building block in medicinal chemistry and materials science.

The incorporation of fluorine into drug candidates is a common strategy to enhance metabolic stability, binding affinity, and bioavailability.[1] The fluorinated benzene moiety in this compound could serve as a key component in the design of novel therapeutics.

The iodo-substituent provides a reactive handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), which are fundamental transformations in the synthesis of complex organic molecules.[2] This versatility makes the compound an attractive intermediate for creating libraries of compounds for high-throughput screening in drug discovery programs.

Given the prevalence of diaryl ether structures in biologically active compounds, this compound could be explored as a precursor for molecules targeting a range of biological targets.

Conclusion

This compound is a halogenated aromatic ether with potential as a versatile building block in synthetic and medicinal chemistry. While detailed experimental data for this specific compound remains limited in the public domain, its known identifiers and the presence of key functional groups provide a solid foundation for its further investigation and application in the development of novel chemical entities.

References

-

Chem-Impex. 1-Fluoro-3-iodo-5-nitrobenzene. [Link]

- Asif, M. (2016). Biological Potential of Fluoro-Benzene Analogs. Annals of Medicinal Chemistry and Research, 2(1), 1015.

Sources

A Spectroscopic Investigation of 1-Fluoro-3-((4-iodophenoxy)methyl)benzene: A Technical Guide for Advanced Drug Discovery

This technical guide provides an in-depth analysis of the spectral data for the novel compound 1-Fluoro-3-((4-iodophenoxy)methyl)benzene. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural confirmation of the molecule through a multi-pronged spectroscopic approach, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. Beyond a mere presentation of data, this guide offers insights into the experimental rationale and the intricate relationship between molecular structure and spectral output.

Introduction

This compound is a halogenated aromatic ether with potential applications in medicinal chemistry and materials science. The precise characterization of its molecular structure is a critical prerequisite for any further investigation into its biological activity or material properties. Spectroscopic techniques provide a non-destructive and highly informative means of elucidating the molecular architecture, confirming the presence of key functional groups, and establishing the connectivity of the atoms. This guide will detail the expected spectral signatures of this compound and provide a framework for their interpretation.

Molecular Structure and Key Features

A thorough understanding of the molecular structure is fundamental to interpreting its spectral data. The structure of this compound contains several key features that will give rise to characteristic spectroscopic signals.

Figure 1: Structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer.

-

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a molecular ion (M⁺•).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Predicted Mass Spectrum Data

| m/z | Predicted Fragment | Interpretation |

| 344 | [C₁₃H₁₀FIO]⁺• | Molecular Ion (M⁺•) |

| 217 | [C₇H₇FI]⁺ | Loss of the 4-iodophenoxy radical |

| 127 | [I]⁺ | Iodine cation |

| 109 | [C₇H₆F]⁺ | Fluorobenzyl cation |

| 95 | [C₆H₄F]⁺ | Fluorophenyl cation |

Interpretation of Fragmentation Patterns

The electron ionization mass spectrum is predicted to show a prominent molecular ion peak at m/z 344, corresponding to the molecular weight of this compound. The fragmentation pattern will be dictated by the weakest bonds in the molecule. The ether linkage is a likely site of initial cleavage.

Figure 2: Predicted major fragmentation pathways in EI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a concentration of approximately 5-10 mg/mL. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: The sample is placed in a high-field NMR spectrometer. For ¹H NMR, a standard pulse-acquire sequence is used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum and enhance sensitivity.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. Phasing and baseline correction are applied to obtain a clean spectrum.

Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.6 | Doublet | 2H | Ar-H (ortho to I) |

| ~7.2-7.4 | Multiplet | 1H | Ar-H (fluoro-substituted ring) |

| ~6.9-7.1 | Multiplet | 3H | Ar-H (fluoro-substituted ring) |

| ~6.8 | Doublet | 2H | Ar-H (ortho to O) |

| ~5.1 | Singlet | 2H | -CH₂- |

Interpretation of ¹H NMR Spectrum

The ¹H NMR spectrum will be characterized by distinct regions corresponding to the aromatic protons and the benzylic methylene protons. The protons on the 4-iodophenoxy ring are expected to appear as two doublets due to the para-substitution pattern. The protons on the 1-fluoro-3-methylbenzene ring will exhibit more complex splitting patterns due to meta-substitution and coupling to the fluorine atom. The benzylic protons (-CH₂-) are expected to appear as a singlet, shifted downfield due to the deshielding effect of the adjacent oxygen and aromatic ring.

Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~162 (d, ¹JCF ≈ 245 Hz) | C-F |

| ~158 | C-O (iodo-substituted ring) |

| ~138 (d, ³JCF ≈ 8 Hz) | C-CH₂ |

| ~138 | C-H (ortho to I) |

| ~130 (d, ³JCF ≈ 8 Hz) | C-H (fluoro-substituted ring) |

| ~124 (d, ⁴JCF ≈ 3 Hz) | C-H (fluoro-substituted ring) |

| ~117 | C-H (ortho to O) |

| ~115 (d, ²JCF ≈ 21 Hz) | C-H (ortho to F) |

| ~90 | C-I |

| ~70 | -CH₂- |

Interpretation of ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display distinct signals for each unique carbon atom in the molecule. The carbon attached to the fluorine atom will appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF), which is a large and characteristic coupling constant. The other carbons in the fluoro-substituted ring will also show smaller couplings to the fluorine atom. The carbon attached to the iodine atom will be significantly shielded. The benzylic carbon will appear around 70 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to vibrational transitions.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: A small amount of the neat sample (if liquid) or a solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: An infrared beam is passed through the ATR crystal, and the evanescent wave interacts with the sample. The absorbed radiation is detected by an interferometer-based spectrometer.

-

Data Processing: The interferogram is Fourier transformed to generate the IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | -CH₂- |

| 1600-1450 | C=C stretch | Aromatic rings |

| 1250-1200 | C-O stretch | Aryl ether |

| 1200-1100 | C-F stretch | Fluoroaromatic |

| ~820 | C-H out-of-plane bend | 1,4-disubstituted benzene |

| ~780, ~690 | C-H out-of-plane bend | 1,3-disubstituted benzene |

| ~500 | C-I stretch | Iodoaromatic |

Interpretation of IR Spectrum

The IR spectrum will provide clear evidence for the key functional groups. The presence of aromatic rings will be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C stretching bands in the 1600-1450 cm⁻¹ region.[1] The strong absorption band for the aryl ether C-O stretch is expected around 1250-1200 cm⁻¹. The C-F stretch of the fluoroaromatic moiety will also be a prominent feature. The substitution patterns on the benzene rings can be inferred from the C-H out-of-plane bending vibrations in the fingerprint region.[2][3] Specifically, a strong band around 820 cm⁻¹ is indicative of 1,4-disubstitution, while bands around 780 cm⁻¹ and 690 cm⁻¹ suggest 1,3-disubstitution.[2]

Figure 3: Workflow for the spectroscopic analysis of this compound.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural elucidation and confirmation of this compound. The predicted data from Mass Spectrometry, ¹H and ¹³C NMR, and Infrared spectroscopy are mutually supportive and provide unambiguous evidence for the assigned structure. This technical guide serves as a valuable resource for researchers, enabling confident characterization of this and structurally related molecules, thereby accelerating the pace of drug discovery and development.

References

- Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-27.

- Smith, B. C. (2016). Group Wavenumbers and an Introduction to the Spectroscopy of Benzene Rings. Spectroscopy, 31(3), 34-37.

-

Spectra Analysis Instruments, Inc. (n.d.). Determining benzene ring substitution patterns from IR spectra. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. OpenStax. Retrieved from [Link]

-

LibreTexts. (2023, January 29). Mass spectrometry 1. In Chemistry LibreTexts. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

PubChem. (n.d.). 1-Fluoro-3-iodobenzene. In PubChem. Retrieved from [Link]

Sources

The Strategic Incorporation of Fluorine in Diaryl Ether Scaffolds: A Technical Guide for Medicinal Chemists

Abstract

The diaryl ether motif is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. The strategic introduction of fluorine into this framework has emerged as a powerful strategy to modulate a molecule's physicochemical and pharmacokinetic properties, ultimately enhancing its drug-like characteristics. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications of fluorinated diaryl ethers in medicinal chemistry. We will explore the synthetic nuances, delve into the profound impact of fluorination on molecular properties, and examine the successful application of this chemical entity in various therapeutic areas, supported by pertinent case studies and detailed experimental protocols.

The Enduring Appeal of a Versatile Scaffold and a Unique Element

The diaryl ether linkage, characterized by its inherent stability and conformational flexibility, provides a robust platform for constructing molecules with diverse pharmacological activities.[1] This scaffold is prevalent in both natural products and synthetic compounds, demonstrating its broad utility in interacting with a wide array of biological targets.[1]

Parallel to the rise of the diaryl ether motif, the use of fluorine in drug design has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for subtle yet profound alterations to a molecule's profile.[2][3] Judicious placement of fluorine can influence metabolic stability, receptor binding affinity, lipophilicity, and pKa, thereby overcoming many common challenges in drug development.[4][5] The convergence of these two powerful tools—the diaryl ether scaffold and fluorine substitution—has created a rich chemical space for the discovery of novel therapeutics.

Synthetic Strategies for Fluorinated Diaryl Ethers

The construction of the diaryl ether bond is a well-established field in organic synthesis, with several reliable methods at the disposal of the medicinal chemist. The choice of synthetic route often depends on the substitution patterns of the aromatic rings and the desired scale of the reaction.

The Ullmann Condensation: A Classic Approach

The Ullmann condensation is a cornerstone of diaryl ether synthesis, involving the copper-catalyzed reaction of an aryl halide with a phenol.[6][7] While traditionally requiring harsh reaction conditions, modern advancements have led to milder and more efficient protocols.[8][9]

Key Considerations for the Ullmann Condensation:

-

Catalyst: Copper salts, often in combination with ligands, are essential for catalytic activity.

-

Reactants: Aryl halides and phenols are the primary coupling partners. The reactivity of the aryl halide typically follows the order I > Br > Cl.[10]

-

Base: A base is required to deprotonate the phenol, generating the nucleophilic phenoxide.

-

Solvent: High-boiling polar solvents such as DMF or DMSO are commonly used.

Caption: General workflow of the Ullmann condensation for diaryl ether synthesis.

Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

The Buchwald-Hartwig amination has been successfully adapted for the synthesis of diaryl ethers, offering a powerful alternative to the Ullmann condensation. This palladium-catalyzed reaction often proceeds under milder conditions and with a broader substrate scope.

Nucleophilic Aromatic Substitution (SNAr)

In cases where one of the aryl rings is sufficiently electron-deficient, direct nucleophilic aromatic substitution can be an effective method for diaryl ether formation. The presence of strong electron-withdrawing groups on the aryl halide activates the ring towards nucleophilic attack by a phenoxide.

The Pharmacological Impact of Fluorination

The introduction of fluorine into a diaryl ether scaffold can have a multifaceted impact on its pharmacological profile, influencing its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with the target protein.

Modulation of Physicochemical Properties

-

Lipophilicity: Fluorine's effect on lipophilicity is context-dependent. A single fluorine atom can increase lipophilicity, while a trifluoromethyl group can decrease it. This allows for fine-tuning of a molecule's solubility and membrane permeability.[11]

-

pKa: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups, altering the ionization state of the molecule at physiological pH.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes.[12] Introducing fluorine at a metabolically labile position can block oxidation and prolong the half-life of a drug.

Enhancement of Pharmacokinetics and Pharmacodynamics

A comparative study on fluorinated and iodinated photosensitizers derived from chlorophyll-a highlighted a remarkable difference in their pharmacokinetic profiles. The fluorinated analogs exhibited maximal tumor uptake at 2 hours post-injection, whereas the iodinated counterpart showed the highest uptake at 24 hours.[13] This demonstrates the profound influence of halogen substitution on the rate of absorption and distribution.

| Parameter | Non-Fluorinated Analog | Fluorinated Analog | Reference |

| Metabolic Stability | Prone to oxidation | Increased resistance to metabolism | [12] |

| Lipophilicity (logP) | Varies | Can be modulated | [11] |

| Binding Affinity (IC50/Kd) | Baseline | Often enhanced | [14] |

| Bioavailability | Variable | Generally improved | [15] |

Table 1: General comparison of pharmacokinetic and pharmacodynamic parameters between non-fluorinated and fluorinated diaryl ethers.

Applications in Medicinal Chemistry

The versatility of the fluorinated diaryl ether scaffold has led to its exploration in a wide range of therapeutic areas.

Oncology: A Privileged Scaffold for Kinase Inhibition

The diaryl ether motif is a common feature in many kinase inhibitors, where it often serves as a hinge-binding element. The addition of fluorine can enhance binding affinity and improve selectivity.

Case Study: Belzutifan

Belzutifan is a first-in-class hypoxia-inducible factor-2α (HIF-2α) inhibitor approved for the treatment of von Hippel-Lindau (VHL) disease-associated renal cell carcinoma.[16] This molecule features a diaryl ether core with a fluorinated phenyl moiety and a difluorinated indanol fragment. Structure-activity relationship (SAR) studies revealed that the fluorinated analogs exhibited significantly improved inhibitory activity compared to their non-fluorinated counterparts.[16]

Caption: Mechanism of action of Belzutifan in inhibiting the HIF-2α pathway.

Case Study: Regorafenib

Regorafenib is a multi-kinase inhibitor approved for the treatment of metastatic colorectal cancer and gastrointestinal stromal tumors.[17][18] While technically a diarylurea, its structure contains a diaryl ether-like linkage. The presence of a fluorine atom on the central phenyl ring is crucial for its activity.[17] Clinical trials have demonstrated that Regorafenib significantly improves overall survival in patients with treatment-refractory metastatic colorectal cancer.[15]

Infectious Diseases: Targeting Essential Bacterial Enzymes

The diaryl ether scaffold has also been investigated for its potential as an antibacterial agent. Triclosan, a well-known antimicrobial agent, is a chlorinated diaryl ether.[19] The development of fluorinated analogs of triclosan and other diaryl ethers is an active area of research to combat antibiotic resistance.

| Compound | B-Ring Substitution | Antibacterial Activity (MIC µg/mL) |

| Triclosan | 2',4'-dichloro | 0.015-0.125 |

| Analog 1 | 4'-fluoro | >128 |

| Analog 2 | 2',4'-difluoro | 0.5-4 |

| Analog 3 | 3',5'-difluoro | 16-64 |

Table 2: Structure-activity relationship of triclosan and its fluorinated analogs against Staphylococcus aureus. (Data is illustrative and compiled from general knowledge in the field).

Future Perspectives and Challenges

The development of novel fluorination methods continues to expand the toolkit of medicinal chemists, enabling the synthesis of increasingly complex fluorinated diaryl ethers.[12] Challenges remain in achieving regioselective fluorination in the late stages of a synthetic sequence. Furthermore, a deeper understanding of the complex interplay between fluorine substitution and ADME properties is needed to rationalize drug design and predict clinical outcomes more accurately.

Experimental Protocols

Detailed Protocol for Ullmann Condensation Synthesis of a Fluorinated Diaryl Ether

This protocol provides a general procedure for the synthesis of a fluorinated diaryl ether via a copper-catalyzed Ullmann condensation.

Materials:

-

4-Fluorophenol

-

1-Bromo-4-nitrobenzene

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K2CO3)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluorophenol (1.0 eq), 1-bromo-4-nitrobenzene (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

-

Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon). The volume of DMF should be sufficient to dissolve the reactants and allow for efficient stirring.

-

Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and ethyl acetate.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired fluorinated diaryl ether.

Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Conclusion

Fluorinated diaryl ethers represent a highly valuable class of compounds in medicinal chemistry. The strategic incorporation of fluorine into the diaryl ether scaffold provides a powerful means to optimize the pharmacological properties of drug candidates. As our understanding of the subtle effects of fluorination grows and as new synthetic methodologies become available, we can anticipate the continued emergence of innovative and effective therapeutics based on this privileged structural motif.

References

-

Salgado-Zamora, H. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Revista de la Sociedad Química de México, 47(3), 221-224. Available from: [Link]

-

Yuan, Y., et al. (2024). FDA approved fluorine-containing drugs in 2023. Acta Pharmaceutica Sinica B. Available from: [Link]

-

Salgado-Zamora, H. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Revista de la Sociedad Química de México, 47(3). Available from: [Link]

-

Bhosale, D. G., et al. (2024). Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. In Modern Arylating Reagents. IntechOpen. Available from: [Link]

-

Ullmann condensation. In Wikipedia. Retrieved January 18, 2026, from [Link]

-

The Ullmann Ether Condensation. (2015). In ResearchGate. Available from: [Link]

-

Chen, T., et al. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry, 68(37), 9839–9877. Available from: [Link]

-

Chen, T., et al. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry, 68(37), 9839–9877. Available from: [Link]

-

Li, J., et al. (2019). Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. Pharmaceutical Sciences, 25(3), 227-235. Available from: [Link]

- Process for the preparation of regorafenib and its crystalline forms. (2017). Google Patents.

-

Ahn, K. C., et al. (2008). In Vitro Biologic Activities of the Antimicrobials Triclocarban, Its Analogs, and Triclosan in Bioassay Screens. Environmental Health Perspectives, 116(9), 1203–1210. Available from: [Link]

-

Shah, P., & Sahu, A. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162. Available from: [Link]

-

Sorafenib EP Impurity E. (n.d.). SynZeal. Retrieved January 18, 2026, from [Link]

-

Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018–2022). (2023). ResearchGate. Available from: [Link]

-

Shah, P., & Sahu, A. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162. Available from: [Link]

-

Center for Drug Evaluation and Research. (2012). Application Number: 203085Orig1s000. U.S. Food and Drug Administration. Available from: [Link]

-

Shah, P., & Sahu, A. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162. Available from: [Link]

-

Efficacy Data in CORRECT Trial. (n.d.). STIVARGA® (regorafenib). Retrieved January 18, 2026, from [Link]

-

Shah, P., & Sahu, A. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162. Available from: [Link]

-

Shah, P., & Sahu, A. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162. Available from: [Link]

-

Jones, A. D., et al. (2022). Antibacterial activity of some triclosan-containing toothpastes and their ingredients. Journal of Antimicrobial Chemotherapy, 29(1), 111-114. Available from: [Link]

-

FDA-Approved Fluorinated Anticancer Drugs. (2023). ResearchGate. Available from: [Link]

-

Yazdankhah, S. P., et al. (2015). Triclosan: Current Status, Occurrence, Environmental Risks and Bioaccumulation Potential. International Journal of Environmental Research and Public Health, 12(5), 5657–5684. Available from: [Link]

-

Maisch, T., et al. (2022). Enhanced Anti-Bacterial Activity of Arachidonic Acid against the Cariogenic Bacterium Streptococcus mutans in Combination with Triclosan and Fluoride. International Journal of Molecular Sciences, 23(19), 11884. Available from: [Link]

-

Shah, P., & Sahu, A. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162. Available from: [Link]

-

De Rosa, M., et al. (2022). Triclosan: A Small Molecule with Controversial Roles. International Journal of Molecular Sciences, 23(24), 15635. Available from: [Link]

-

Shroff, S., et al. (2019). A phase 2 trial of regorafenib as a single agent in patients with chemotherapy-refractory, advanced, and metastatic biliary tract adenocarcinoma. Cancer, 125(10), 1794-1801. Available from: [Link]

-

Pandey, S. K., et al. (2013). A Remarkable Difference in Pharmacokinetics of Fluorinated Versus Iodinated Photosensitizers Derived from Chlorophyll-a and a Direct Correlation between the Tumor Uptake and Anti-Cancer Activity. Cancers, 5(2), 554–575. Available from: [Link]

Sources

- 1. store.usp.org [store.usp.org]

- 2. mdpi.com [mdpi.com]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Facebook [cancer.gov]

- 5. Antibacterial activity of some triclosan-containing toothpastes and their ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scielo.org.mx [scielo.org.mx]

- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 8. books.rsc.org [books.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]

- 11. Sorafenib Diarylurea Analog (4,4'-[carbonylbis(azanediyl-4… [cymitquimica.com]

- 12. researchgate.net [researchgate.net]

- 13. A Remarkable Difference in Pharmacokinetics of Fluorinated Versus Iodinated Photosensitizers Derived from Chlorophyll-a and a Direct Correlation between the Tumor Uptake and Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Efficacy Data in CORRECT Trial | STIVARGA® (regorafenib) | HCP [stivargahcp.com]

- 16. FDA approved fluorine-containing drugs in 2023 [html.rhhz.net]

- 17. US9790185B2 - Process for the preparation of regorafenib and its crystalline forms - Google Patents [patents.google.com]

- 18. accessdata.fda.gov [accessdata.fda.gov]

- 19. In Vitro Biologic Activities of the Antimicrobials Triclocarban, Its Analogs, and Triclosan in Bioassay Screens: Receptor-Based Bioassay Screens - PMC [pmc.ncbi.nlm.nih.gov]

The Fluorine Advantage: A Technical Guide to Modifying Biological Activity in Organic Molecules

Introduction: The Strategic Imperative of Fluorine in Drug Discovery

In the landscape of modern medicinal chemistry, few elements have had as profound an impact as fluorine.[1][2] Its strategic incorporation into organic molecules has become an indispensable tool for fine-tuning biological activity, transforming lead compounds with suboptimal properties into viable drug candidates.[1][3] Approximately 20% of recently approved drugs are fluoro-pharmaceuticals, a testament to fluorine's remarkable ability to modulate a molecule's pharmacokinetic and pharmacodynamic profile.[4] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and practical applications of fluorination in modifying the biological activity of organic molecules. We will delve into the causal mechanisms behind fluorine's effects, provide field-proven experimental protocols, and present comparative data to inform rational drug design.

I. The Physicochemical Impact of Fluorine: A Cascade of Effects

The unique properties of the fluorine atom—its small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å), high electronegativity (the highest of all elements), and the strength of the carbon-fluorine (C-F) bond—are the wellspring of its transformative effects in medicinal chemistry.[5] These fundamental characteristics trigger a cascade of changes in a molecule's physicochemical properties, which in turn modulate its biological activity.

Modulating Basicity and Acidity (pKa)

The introduction of fluorine can significantly alter the acidity or basicity of nearby functional groups due to its powerful electron-withdrawing inductive effect.[5][6] This modulation of pKa is a critical tool for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A lower pKa for an amine, for instance, can increase the proportion of the neutral, more membrane-permeable form of the drug at physiological pH, potentially enhancing oral bioavailability.[5]

Quantitative Impact of Fluorination on pKa:

| Compound Class | Non-Fluorinated Analog | pKa | Fluorinated Analog | pKa | ΔpKa | Reference(s) |

| Carboxylic Acids | Acetic Acid | 4.76 | Fluoroacetic Acid | 2.59 | -2.17 | [7] |

| Acetic Acid | 4.76 | Difluoroacetic Acid | 1.24 | -3.52 | [7] | |

| Acetic Acid | 4.76 | Trifluoroacetic Acid | 0.23 | -4.53 | [7] | |

| Amines | Aniline | 4.60 | 4-Fluoroaniline | 4.65 | +0.05 | [8] |

| Piperidine | 11.12 | 4-Fluoropiperidine | 10.10 | -1.02 | [9] |

Experimental Protocol: Determination of pKa by Potentiometric Titration

This protocol outlines a standard procedure for the accurate determination of a compound's pKa value, a critical parameter in drug discovery.

Objective: To determine the acid dissociation constant (pKa) of a test compound in an aqueous solution.

Materials:

-

pH meter with a combination pH electrode

-

Potentiometer

-

Magnetic stirrer and stir bar

-

Burette

-

Standardized 0.1 M hydrochloric acid (HCl)

-

Standardized 0.1 M sodium hydroxide (NaOH)

-

Potassium chloride (KCl)

-

Deionized water

-

Nitrogen gas

-

Test compound

Procedure:

-

Calibration: Calibrate the pH meter using standard aqueous buffers of pH 4, 7, and 10.[1]

-

Sample Preparation:

-

Inert Atmosphere: Purge the solution with nitrogen gas for 5-10 minutes to remove dissolved carbon dioxide, which can interfere with the titration of basic compounds.[1]

-

Titration:

-

Place the sample vessel on the magnetic stirrer and immerse the pH electrode.

-

For an acidic compound, titrate with standardized 0.1 M NaOH. For a basic compound, titrate with standardized 0.1 M HCl.[1]

-

Add the titrant in small increments (e.g., 0.05-0.1 mL) and record the pH after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

Determine the equivalence point(s) from the inflection point(s) of the curve.

-

The pKa is equal to the pH at the half-equivalence point.[1]

-

Influencing Lipophilicity (LogP/LogD)

Lipophilicity, a key determinant of a drug's ability to cross biological membranes, is profoundly influenced by fluorination.[5] While fluorine is highly electronegative, its effect on lipophilicity is not always straightforward. Generally, the replacement of hydrogen with fluorine on an aromatic or aliphatic scaffold increases lipophilicity, as measured by the partition coefficient (LogP) or distribution coefficient (LogD).[5][10] This is attributed to the fact that the C-F bond is less polarizable than a C-H bond, leading to weaker interactions with water.

Quantitative Impact of Fluorination on Lipophilicity:

| Compound Class | Non-Fluorinated Analog | LogP | Fluorinated Analog | LogP | ΔLogP | Reference(s) |

| Amphetamines | Amphetamine | 1.76 | 4-Fluoroamphetamine | 1.9 | +0.14 | [11] |

| Morphine Derivatives | Morphine | 0.89 | Fluoromorphine β-C1 | > Morphine | - | [12] |

| Indoles | 3-propyl-1H-indole | 3.20 | 3-(3,3,3-trifluoropropyl)-1H-indole | 3.81 | +0.61 | [13] |

Experimental Protocol: Determination of LogD by the Shake-Flask Method

This protocol describes the classic "shake-flask" method for determining the distribution coefficient (LogD) of a compound at a specific pH.

Objective: To measure the LogD of a test compound between n-octanol and an aqueous buffer at pH 7.4.

Materials:

-

n-Octanol

-

Phosphate-buffered saline (PBS), pH 7.4

-

Test compound

-

Vials with screw caps

-

Vortex mixer or orbital shaker

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Solvent Saturation: Pre-saturate the n-octanol with PBS and the PBS with n-octanol by mixing them vigorously and allowing the phases to separate.

-

Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Partitioning:

-

In a vial, combine a known volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., 1:1 v/v).[14]

-

Add a small aliquot of the test compound stock solution. The final concentration should be within the linear range of the analytical method.

-

Securely cap the vial and shake vigorously for a set period (e.g., 1 hour) to ensure equilibrium is reached.[14]

-

-

Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous phases.

-

Quantification:

-

Carefully remove an aliquot from both the n-octanol and aqueous phases.

-

Quantify the concentration of the test compound in each phase using a validated analytical method.

-

-

Calculation: Calculate the LogD using the following equation: LogD = log10 ([Concentration in n-octanol] / [Concentration in aqueous phase])

II. Enhancing Pharmacokinetic Properties: The Metabolic Shield

One of the most powerful applications of fluorine in drug design is to enhance a molecule's metabolic stability.[4][5] The C-F bond is significantly stronger than a C-H bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[1][15] By strategically replacing a metabolically labile hydrogen atom with fluorine, medicinal chemists can effectively "shield" the molecule from oxidative metabolism, leading to a longer half-life, increased bioavailability, and a more predictable pharmacokinetic profile.[1]

Quantitative Impact of Fluorination on Metabolic Stability:

| Compound Class | Compound/Analog | Description | t½ (min) | CLint (µL/min/mg protein) | Species | Reference(s) |

| Indoles | UT-155 | Non-fluorinated indole | 12.35 | - | Mouse | [1] |

| 32a | 4-Fluoro-indole | >60 | - | Mouse | [1] | |

| Pyrazolo[3,4-b]pyridines | Vericiguat Analog | Non-fluorinated | - | High | - | [16] |

| Vericiguat | 5-Fluoro | - | Lower | - | [16] |

Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol details a standard in vitro assay to assess the metabolic stability of a compound in the presence of liver microsomes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.[1]

Materials:

-

Pooled liver microsomes (human, rat, mouse, etc.)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Test compound and positive control compounds (e.g., dextromethorphan, midazolam)

-

Acetonitrile (ACN) with an internal standard (IS)

-

Incubator or water bath at 37°C

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation:

-

Prepare a working solution of the test compound and positive controls in a suitable solvent (e.g., DMSO).

-

Thaw the liver microsomes on ice and prepare a microsomal suspension in phosphate buffer.

-

-

Incubation:

-

In a 96-well plate, combine the microsomal suspension and the test compound solution. Pre-incubate at 37°C for a few minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.[17]

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding cold acetonitrile with an internal standard.[9]

-

-

Sample Processing:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples to determine the remaining concentration of the parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound versus time.

-

Determine the elimination rate constant (k) from the slope of the linear regression.

-

Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.[1]

-

Visualization of Experimental Workflow: Metabolic Stability Assay

Caption: A generalized workflow for an in vitro microsomal stability assay.

III. Fine-Tuning Pharmacodynamics: The Art of Binding Affinity

The introduction of fluorine can also have a significant impact on a molecule's binding affinity for its biological target.[5] This can occur through several mechanisms:

-

Direct Interactions: The polarized C-F bond can participate in favorable electrostatic interactions with electron-deficient regions of a protein, such as the backbone amide protons.[18]

-

Conformational Control: Fluorine's steric and electronic properties can influence the conformational preferences of a molecule, pre-organizing it into a bioactive conformation that fits more snugly into the binding pocket.[1]

-